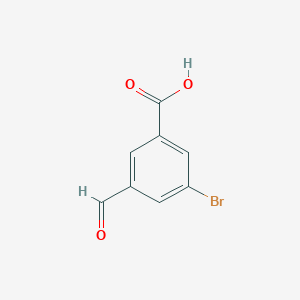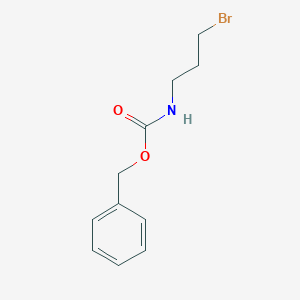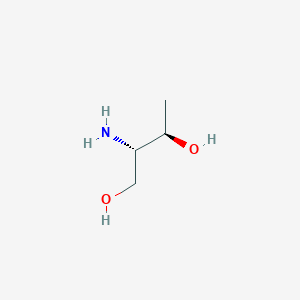
(2S,3R)-2-aminobutane-1,3-diol
Overview
Description
(2S,3R)-2-aminobutane-1,3-diol is a useful research compound. Its molecular formula is C4H11NO2 and its molecular weight is 105.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that d-allo-threoninol is a conformational analogue of threonine , which suggests that it may interact with similar targets as threonine, such as enzymes involved in protein synthesis and metabolism.
Biochemical Pathways
D-ALLO-THREONINOL is likely involved in similar biochemical pathways as threonine. Threonine is a part of the glycine-dependent aldolases pathway, where it is cleaved to glycine and acetaldehyde . D-ALLO-THREONINOL, being a conformational analogue of threonine, might be involved in similar reactions .
Result of Action
It has been shown to inhibit the growth of certain bacteria in vitro, suggesting it may have antimicrobial properties .
Biochemical Analysis
Biochemical Properties
. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of (2S,3R)-2-aminobutane-1,3-diol in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that the compound may have threshold effects and could potentially cause toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound can potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It is known that the compound could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(2S,3R)-2-aminobutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQIIBPDFTEKM-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305858 | |
| Record name | (2S,3R)-2-Amino-1,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44520-54-9 | |
| Record name | (2S,3R)-2-Amino-1,3-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=44520-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3R)-2-Amino-1,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes D-allo-threoninol's chromatographic behavior unusual?
A1: D-allo-threoninol exhibits atypical behavior during gas chromatography using chiral stationary phases like Chirasil-L-Val. Contrary to the expected elution order where the L-enantiomer elutes before the D-enantiomer, D-allo-threoninol elutes before its L-counterpart []. This unexpected behavior arises from the differing contributions of the asymmetric centers within the molecule to the overall chiral recognition process []. This highlights the complexity of enantiomer separation and the need for refined models that account for such unique cases.
Q2: Why is the study of D-allo-threoninol relevant in the context of peptides?
A2: The separation of D,L-allo-threoninol enantiomers is crucial in studying racemization processes in peptide hydrolysates []. Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, can occur during peptide synthesis and hydrolysis. Understanding the extent and mechanism of racemization is critical for ensuring the accuracy of analytical techniques used in peptide chemistry and biochemistry.
Q3: What insights do conformational studies provide about D-allo-threoninol's structure and stability?
A3: Broadband microwave spectroscopy studies revealed that D-allo-threoninol exists as multiple conformers stabilized by intramolecular hydrogen bonding []. The presence of three adjacent hydrogen-bonding groups (two OH and one NH2) along the molecule's backbone leads to competition between hydrogen-bonded cycles (three hydrogen bonds) and chains (two hydrogen bonds) []. The relative populations of these conformers, influenced by the strength and geometry of the hydrogen bonds, can impact the molecule's overall stability and interactions in different environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


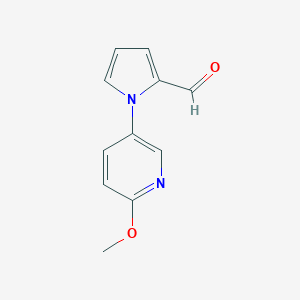
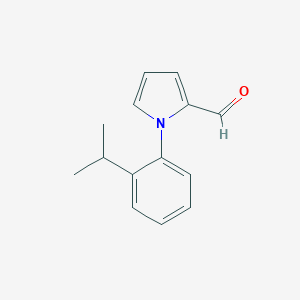

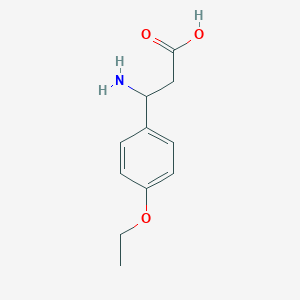
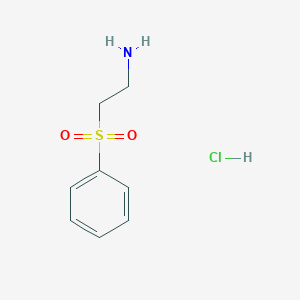
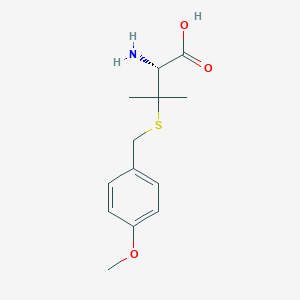

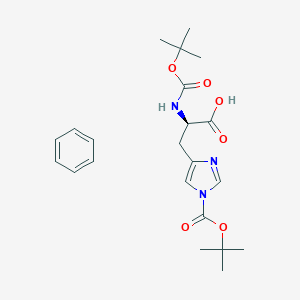
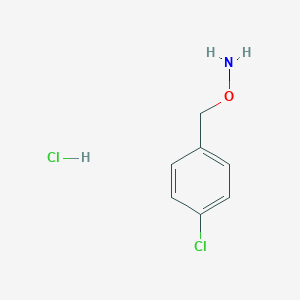

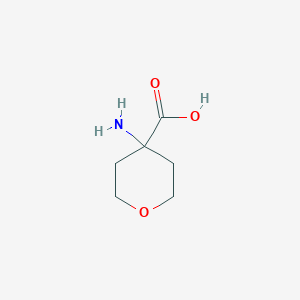
![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)
